molecular formula C9H5F3O2 B14132305 4-(Trifluoromethyl)isophthalaldehyde CAS No. 90381-09-2

4-(Trifluoromethyl)isophthalaldehyde

Cat. No.: B14132305
CAS No.: 90381-09-2
M. Wt: 202.13 g/mol
InChI Key: NFWILKNDVVVBRB-UHFFFAOYSA-N
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Description

4-(Trifluoromethyl)isophthalaldehyde is an organic compound with the chemical formula C9H5F3O2 It is characterized by the presence of a trifluoromethyl group (-CF3) attached to an isophthalaldehyde structure

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the trifluoromethylation of isophthalaldehyde derivatives using reagents such as trifluoromethyl iodide (CF3I) in the presence of a catalyst like copper(I) iodide (CuI) under specific reaction conditions .

Industrial Production Methods

Industrial production of 4-(Trifluoromethyl)isophthalaldehyde may involve large-scale trifluoromethylation processes, utilizing advanced catalytic systems and optimized reaction conditions to achieve high yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

4-(Trifluoromethyl)isophthalaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(Trifluoromethyl)isophthalaldehyde has diverse applications in scientific research, including:

Mechanism of Action

The mechanism of action of 4-(Trifluoromethyl)isophthalaldehyde involves its interaction with various molecular targets and pathways. The trifluoromethyl group can influence the compound’s electronic properties, enhancing its reactivity and stability. This group can also affect the compound’s binding affinity to specific enzymes or receptors, making it a valuable tool in biochemical studies .

Comparison with Similar Compounds

Similar Compounds

  • 4-(Trifluoromethyl)benzaldehyde
  • 4-(Trifluoromethyl)phenol
  • 4-(Trifluoromethyl)aniline

Uniqueness

4-(Trifluoromethyl)isophthalaldehyde is unique due to its dual aldehyde functionality combined with the trifluoromethyl group. This combination imparts distinct reactivity and stability, making it a versatile compound in various chemical transformations and applications .

Properties

CAS No.

90381-09-2

Molecular Formula

C9H5F3O2

Molecular Weight

202.13 g/mol

IUPAC Name

4-(trifluoromethyl)benzene-1,3-dicarbaldehyde

InChI

InChI=1S/C9H5F3O2/c10-9(11,12)8-2-1-6(4-13)3-7(8)5-14/h1-5H

InChI Key

NFWILKNDVVVBRB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C=O)C=O)C(F)(F)F

Origin of Product

United States

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